molecular formula C14H13N3O6 B2666769 2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 797778-13-3

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B2666769
CAS No.: 797778-13-3
M. Wt: 319.273
InChI Key: GJUCPFYCXTZSKV-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a chemical compound with potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a nitro group, a hydroxy group, and a (Z)-2-(3,5-dimethoxyphenyl)ethenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group at the desired position.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the (Z)-2-(3,5-dimethoxyphenyl)ethenyl Moiety: This step involves the coupling of the pyrimidinone core with the (Z)-2-(3,5-dimethoxyphenyl)ethenyl group, which can be achieved through various coupling reactions, such as Heck or Suzuki coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-4-hydroxy-5-nitropyrimidin-4(3H)-one: Differing in the position of the hydroxy group.

    2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-4-nitropyrimidin-4(3H)-one: Differing in the position of the nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6/c1-22-9-5-8(6-10(7-9)23-2)3-4-11-15-13(18)12(17(20)21)14(19)16-11/h3-7H,1-2H3,(H2,15,16,18,19)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUCPFYCXTZSKV-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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